Isoxazole

Overview

Description

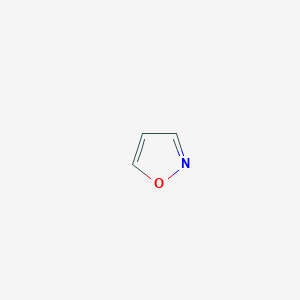

Isoxazole (C₃H₃NO) is a five-membered heterocyclic aromatic compound containing adjacent oxygen and nitrogen atoms. Its unique electronic structure, characterized by sp²-hybridized carbons and electronegative heteroatoms, confers high chemical stability and versatility in medicinal chemistry . This compound derivatives are integral to pharmaceuticals, agrochemicals, and natural products (e.g., ibotenic acid and muscimol) due to their broad bioactivity, including anti-inflammatory, anticancer, and antimicrobial properties . The scaffold’s synthetic accessibility and capacity for structural modification make it a cornerstone in drug discovery .

Preparation Methods

Isoxazole can be synthesized through several methods, including:

1,3-Dipolar Cycloaddition: This method involves the reaction of nitrile oxides with alkynes to form this compound rings.

Reaction with Hydroxylamine: This compound can also be synthesized by reacting hydroxylamine with 1,3-diketones or derivatives of propiolic acid.

Metal-Free Synthetic Routes: Recent advancements have focused on eco-friendly, metal-free synthetic routes using solid support, microwave-assisted, and ultrasonication methods.

Chemical Reactions Analysis

Isoxazole undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Substitution Reactions: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Cycloaddition Reactions: This compound is known for its ability to undergo 1,3-dipolar cycloaddition reactions, forming various substituted isoxazoles.

Common reagents used in these reactions include nitrile oxides, alkynes, hydroxylamine, and various catalysts such as copper (I) and ruthenium (II) . Major products formed from these reactions include substituted isoxazoles and other heterocyclic compounds .

Scientific Research Applications

Anticancer Applications

Isoxazole compounds have been extensively studied for their anticancer properties. Research indicates that modifications to the this compound structure can enhance its cytotoxicity against various cancer cell lines.

- Mechanisms of Action : this compound derivatives often act by inducing apoptosis in cancer cells. For example, certain isoxazoline derivatives have demonstrated significant activity against human cancer cell lines such as U87 and A549, with IC50 values indicating potent cytotoxic effects .

-

Case Studies :

- A study synthesized new this compound derivatives that showed promising results against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values as low as 0.02 µM .

- Another investigation revealed that this compound compounds could inhibit cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis .

Antimicrobial Properties

This compound derivatives have also shown efficacy as antimicrobial agents against a range of pathogens.

- Antibacterial Activity : Certain this compound compounds have exhibited potent antibacterial effects against strains like Pseudomonas aeruginosa, outperforming traditional antibiotics such as gentamicin .

- Antifungal and Antiviral Effects : Research indicates that isoxazoles can inhibit fungal growth and exhibit antiviral activity, making them valuable in treating infectious diseases .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound compounds are well-documented, with several studies highlighting their potential in treating inflammatory diseases.

- Mechanisms : Isoxazoles can inhibit pro-inflammatory pathways, including COX enzymes and lipoxygenases, leading to reduced inflammation .

- Case Studies :

Other Therapeutic Uses

Beyond anticancer and antimicrobial applications, this compound compounds have demonstrated potential in various other therapeutic areas:

- Analgesic Properties : Some this compound derivatives have been reported to possess analgesic effects comparable to conventional pain relievers .

- Neurological Applications : Isoxazoles have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives involves various strategies, including cyclization reactions and modifications to existing frameworks. Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of these compounds.

Mechanism of Action

The mechanism of action of isoxazole and its derivatives involves various molecular targets and pathways. For example, some this compound derivatives activate the AMPK/PEPCK/G6Pase pathway, making them potential candidates for anti-diabetic drugs . This compound’s unique electron-rich structure allows it to interact with multiple biological targets, leading to diverse therapeutic effects .

Comparison with Similar Compounds

Isoxazole is often compared to structurally analogous heterocycles such as oxazole , pyrazole , thiazole , and triazole . Below is a detailed analysis of their differences in structure, synthesis, and biological activity.

Structural and Electronic Properties

Key Differences :

- Electron Distribution : this compound’s adjacent O and N create a strong electron-withdrawing effect, enhancing electrophilic substitution at C-3 and C-3. In contrast, oxazole’s separated heteroatoms reduce this effect .

- Polarity : Thiazole’s sulfur atom reduces polarity compared to this compound, impacting membrane permeability in drug design .

Key Findings :

- This compound synthesis faces regioselectivity issues, especially for trisubstituted derivatives, due to competing pathways in cycloadditions .

Comparative Insights :

- Anticancer Activity : this compound derivatives (e.g., 3-carboxylic acid analogs) exhibit higher tyrosinase inhibition (IC₅₀ = 12.4 μM) compared to oxazole-based compounds (IC₅₀ = 28.7 μM) .

- Anti-inflammatory Effects : Pyrazoles like Celecoxib show longer half-lives than this compound derivatives due to better metabolic stability .

Physicochemical and Pharmacokinetic Profiles

| Parameter | This compound | Oxazole | Pyrazole | Thiazole |

|---|---|---|---|---|

| LogP | 1.2–1.8 | 1.5–2.0 | 0.8–1.5 | 2.0–2.5 |

| pKa | 1.3 (basic N) | 0.8 (basic N) | 2.5 (acidic NH) | 2.7 (basic N) |

| Metabolic Stability | Moderate | High | High | Low |

Key Observations :

Biological Activity

Isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, including their mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound derivatives have been synthesized and evaluated for a wide range of biological activities, including antitumor , antibacterial , anti-inflammatory , antidiabetic , and cardiovascular effects. The structural versatility of this compound allows for modifications that enhance its pharmacological properties, making it a valuable scaffold in drug design.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance, Arya et al. synthesized a series of this compound derivatives based on hydnocarpin, which exhibited significant cytotoxic effects against human metastatic melanoma (A375) and lung adenocarcinoma (A549) cells. One compound showed an IC50 value of 0.76 µM against A375 cells after 48 hours, indicating potent activity compared to the parent compound .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A375 | 0.76 (48h) | Induces apoptosis |

| Compound 14 | MCF-7 | 22.47 | Arrests cell cycle at G2/M |

| Compound 19 | HCT116 | 5.0 | Induces apoptosis |

Further investigations revealed that this compound derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines through mechanisms involving caspase activation and microtubule destabilization .

Antibacterial Activity

This compound derivatives have also demonstrated significant antibacterial properties. A review indicated that certain isoxazoles exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various studies. For example, compounds derived from this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound derivatives is crucial for optimizing their biological activity. Modifications at various positions on the this compound ring can significantly affect their potency and selectivity:

- Substituents : Electron-donating groups on the benzene ring enhance anticancer activity.

- Positioning : The position of substituents can influence the binding affinity to target proteins like tyrosine kinases .

Table 2: Key SAR Insights for this compound Derivatives

| Modification Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increased anticancer activity |

| Substituents at C3/C4 | Altered binding affinity to targets |

Case Studies

- Hydnocarpin-Derived Isoxazoles : Arya et al. reported that certain derivatives showed enhanced cytotoxicity against A375 and A549 cells compared to hydnocarpin itself, indicating that structural modifications can significantly improve therapeutic efficacy .

- Chiral Isoxazolines : Research by Oubella et al. synthesized chiral isoxazolines that demonstrated promising anticancer activity against HT1080 cells with IC50 values ranging from 9.02 µM to 16.1 µM, showcasing the potential for stereochemistry in enhancing biological effects .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for isoxazole derivatives, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : this compound synthesis typically involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. Optimization requires systematic variation of catalysts (e.g., Cu(I)), solvents (e.g., DMF or THF), and temperature. Use design of experiments (DoE) to identify critical parameters. Characterization via H/C NMR and HPLC ensures purity validation. For scalable protocols, consider microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound-based compounds?

- Methodological Answer : Prioritize NMR (H, C, DEPT) to confirm ring structure and substituent positions. Mass spectrometry (HRMS) validates molecular weight. HPLC or GC-MS quantifies purity, while X-ray crystallography resolves stereochemical ambiguities. Pair these with IR spectroscopy to track functional groups (e.g., -NO, -NH) .

Q. How can researchers assess the biological activity of this compound derivatives in preliminary studies?

- Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., COX-2 inhibition for anti-inflammatory activity). Use cell viability assays (MTT) for cytotoxicity screening. Dose-response curves (IC/EC) and selectivity indices (SI) compare potency. Always include positive controls (e.g., aspirin for COX-2) and validate results with triplicate trials .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological activities of this compound derivatives across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell lines). Use in silico docking (AutoDock Vina) to verify binding affinities against target proteins. Reproduce conflicting studies under standardized conditions, controlling for solvent, pH, and temperature. Apply statistical tools (ANOVA with post-hoc tests) to evaluate significance .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the therapeutic potential of this compound scaffolds?

- Methodological Answer : Systematically modify substituents (e.g., electron-withdrawing groups at C-3/C-5) and evaluate changes in bioactivity. Use QSAR models (e.g., CoMFA, CoMSIA) to predict activity. Validate hypotheses with in vivo models (e.g., murine inflammation assays). Cross-reference crystallographic data to correlate steric/electronic effects with efficacy .

Q. What computational methods are effective in predicting the reactivity and stability of novel this compound analogs?

- Methodological Answer : Employ DFT calculations (Gaussian 09) to assess thermodynamic stability (ΔG of formation) and frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics (MD) simulations predict solvation effects. Use ChemDraw 3D to model steric hindrance. Validate predictions with accelerated stability studies (ICH guidelines) .

Q. How can researchers ensure reproducibility in this compound-based drug discovery pipelines?

- Methodological Answer : Document synthetic protocols in detail (e.g., equivalents, stirring rates). Share raw spectral data via repositories (Figshare, Zenodo). Use standardized cell lines (ATCC-validated) and report EC values with 95% confidence intervals. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. Methodological Frameworks for Research Design

Q. Which frameworks (e.g., PICO, FINER) are suitable for formulating rigorous research questions on this compound chemistry?

- Methodological Answer : Apply the PICO framework to define:

- P opulation: Target organism/cell line (e.g., E. coli DH5α).

- I ntervention: this compound derivative (e.g., 4-nitrothis compound).

- C omparison: Existing drug/control (e.g., ciprofloxacin).

- O utcome: MIC (minimum inhibitory concentration).

Use FINER criteria to evaluate feasibility, novelty, and ethical compliance .

Q. How can interdisciplinary approaches (e.g., bioinformatics, synthetic biology) advance this compound research?

- Methodological Answer : Integrate cheminformatics tools (PubChem, ChEMBL) to mine structure-bioactivity data. Leverage CRISPR-Cas9 gene editing to create this compound-resistant strains for mechanism studies. Collaborate with pharmacologists to design PK/PD models predicting oral bioavailability .

Q. Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-response data in this compound pharmacological studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC/EC. Apply the Hill equation to model sigmoidal curves. Report variability via standard error of the mean (SEM) and use Mann-Whitney U tests for non-normal distributions. Correct for multiple comparisons with the Bonferroni method .

Properties

IUPAC Name |

1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAPFRYPJLPFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059775 | |

| Record name | Isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Isoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

45.5 [mmHg] | |

| Record name | Isoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

288-14-2 | |

| Record name | Isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOXAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00SRW0M6PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.